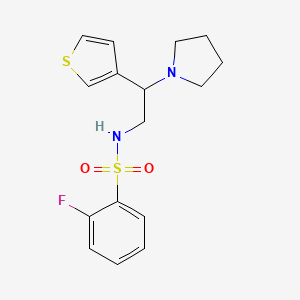

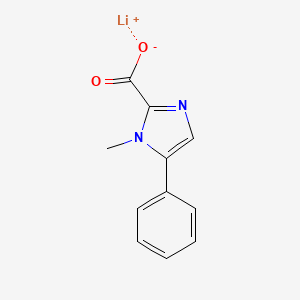

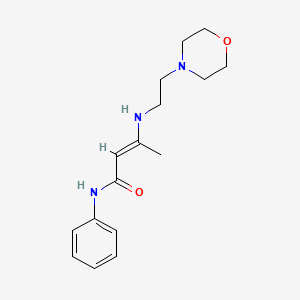

![molecular formula C21H16ClN3O2S B2438193 N-(6-chlorobenzo[d]thiazol-2-yl)-2-methoxy-N-(pyridin-3-ylmethyl)benzamide CAS No. 895023-66-2](/img/structure/B2438193.png)

N-(6-chlorobenzo[d]thiazol-2-yl)-2-methoxy-N-(pyridin-3-ylmethyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of novel 1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazole and 1,3,4-oxadiazole were synthesized from N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives of benzothiazole class . The synthesis involved coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis

The molecular structure of “N-(6-chlorobenzo[d]thiazol-2-yl)-2-methoxy-N-(pyridin-3-ylmethyl)benzamide” can be inferred from its name and similar compounds. It likely contains a benzothiazole ring structure, a pyridine ring, and a benzamide group .Chemical Reactions Analysis

The chemical reactions involving “N-(6-chlorobenzo[d]thiazol-2-yl)-2-methoxy-N-(pyridin-3-ylmethyl)benzamide” are not explicitly mentioned in the available literature .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(6-chlorobenzo[d]thiazol-2-yl)-2-methoxy-N-(pyridin-3-ylmethyl)benzamide” are not explicitly mentioned in the available literature .科学的研究の応用

Anti-Inflammatory Activity

Non-steroidal anti-inflammatory drugs (NSAIDs) are commonly used for their analgesic, anti-pyretic, and anti-inflammatory effects. The primary mechanism of action involves inhibiting the biosynthesis of prostaglandins. Prostaglandins, derived from arachidonic acid, play a crucial role in inflammation. The compound has been evaluated for its anti-inflammatory properties . Further research could explore its potential as a novel NSAID or its specific interactions with cyclooxygenase (COX) enzymes.

Ulcerogenic and Gastrointestinal Effects

Understanding the compound’s impact on gastrointestinal mucosa is essential. While traditional NSAIDs often cause gastroduodenal ulceration due to COX-1 inhibition, newer selective COX-2 inhibitors aim to minimize such adverse effects. Research could explore whether this compound strikes a balance between anti-inflammatory efficacy and GI safety .

Antimicrobial Activity

The compound’s derivatives synthesized from N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide have been studied for antimicrobial properties . Further investigations could explore its efficacy against specific bacterial strains or fungal pathogens.

COX-1 and COX-2 Selectivity

Given the dual roles of COX-1 and COX-2 in inflammation and GI protection, assessing the compound’s selectivity for these isoforms is crucial. Comparative studies with standard NSAIDs can shed light on its potential clinical use .

Thiazolidinone Ring Effects

The presence of a thiazolidinone ring in the compound may enhance anti-inflammatory and analgesic activity . Investigating the structure-activity relationship could provide insights into its pharmacological profile.

作用機序

Target of Action

The primary target of N-(6-chlorobenzo[d]thiazol-2-yl)-2-methoxy-N-(pyridin-3-ylmethyl)benzamide is the cyclooxygenase (COX) enzymes . These enzymes are crucial for the conversion of arachidonic acid into prostaglandins .

Mode of Action

This compound acts by inhibiting the COX enzymes, specifically COX-2 . COX-2 is induced at sites of inflammation throughout the body to generate prostaglandins, which mediate inflammation and pain . By inhibiting COX-2, the compound reduces the production of these prostaglandins, thereby alleviating inflammation and pain .

Biochemical Pathways

The compound affects the arachidonic acid pathway . Normally, arachidonic acid is converted into prostaglandins and leukotrienes by the cyclooxygenase and 5-lipoxygenase pathways, respectively . By inhibiting COX-2, the compound disrupts this process, reducing the production of prostaglandins .

Pharmacokinetics

Its anti-inflammatory and analgesic activities suggest that it is likely absorbed and distributed in the body to reach the sites of inflammation .

Result of Action

The inhibition of COX-2 by this compound leads to a decrease in prostaglandin production, resulting in reduced inflammation and pain . Some of the synthesized compounds have significant anti-inflammatory and analgesic activities .

特性

IUPAC Name |

N-(6-chloro-1,3-benzothiazol-2-yl)-2-methoxy-N-(pyridin-3-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16ClN3O2S/c1-27-18-7-3-2-6-16(18)20(26)25(13-14-5-4-10-23-12-14)21-24-17-9-8-15(22)11-19(17)28-21/h2-12H,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPNHHOIHCCAKBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)N(CC2=CN=CC=C2)C3=NC4=C(S3)C=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-chlorobenzo[d]thiazol-2-yl)-2-methoxy-N-(pyridin-3-ylmethyl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

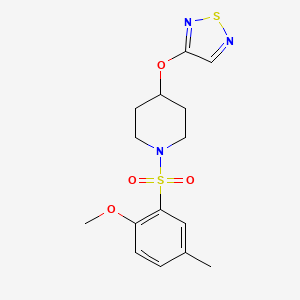

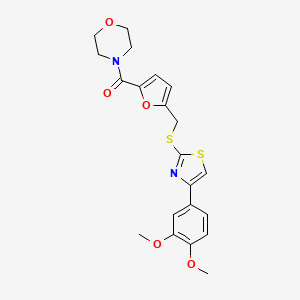

![(Z)-methyl 2-(2-((2-nitrobenzoyl)imino)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-3(2H)-yl)acetate](/img/structure/B2438114.png)

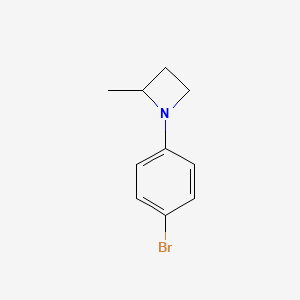

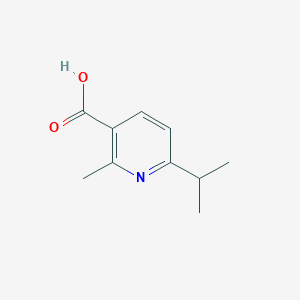

![2-[(1-But-3-enylpiperidin-3-yl)methoxy]-5-methylpyrimidine](/img/structure/B2438118.png)

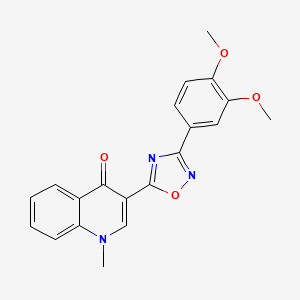

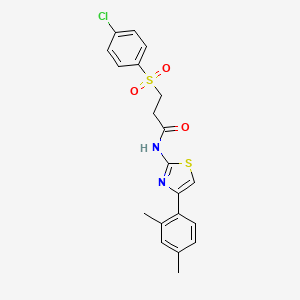

![N-(2,4-Dimethoxybenzyl)-2-oxo-N-(thiazol-2-yl)-2,3-dihydrobenzo[d]oxazole-6-sulfonamide](/img/structure/B2438120.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methyl-3-nitrobenzamide](/img/structure/B2438124.png)